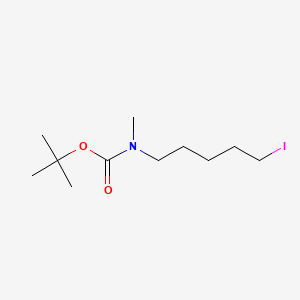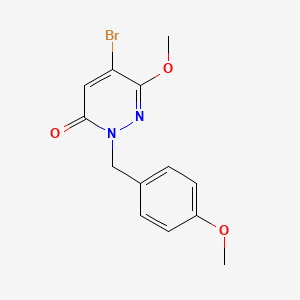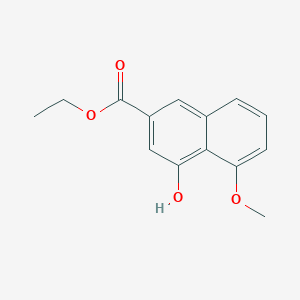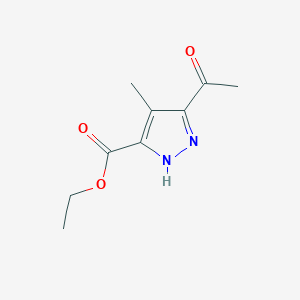![molecular formula C17H24N2O5S B13926406 Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester](/img/structure/B13926406.png)
Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester: is a polypeptide compound containing sulfamide. It is commonly used in the synthesis of peptide-agent coupling compounds . This compound is of significant interest in the field of peptide synthesis due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester typically involves the reaction of glycine derivatives with N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanine under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions: Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives .
科学的研究の応用
Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex peptides and peptide-agent conjugates.
Biology: This compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester involves its interaction with specific molecular targets and pathways. It acts as a building block in peptide synthesis, facilitating the formation of peptide bonds and the incorporation of functional groups. The sulfamide group plays a crucial role in enhancing the stability and reactivity of the compound .
類似化合物との比較
- Glycine, N-[(1,1-diMethylethoxy)carbonyl]-L-seryl-, Methyl ester
- Glycine, N-[bis[[(1,1-diMethylethoxy)carbonyl]amino]methylene]-, Methyl ester
Comparison: Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester is unique due to the presence of the sulfamide group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in peptide synthesis .
特性
分子式 |
C17H24N2O5S |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylsulfanylamino]-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C17H24N2O5S/c1-17(2,3)24-16(22)25-19-13(10-12-8-6-5-7-9-12)15(21)18-11-14(20)23-4/h5-9,13,19H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1 |
InChIキー |
BLJJXODHRRNFKE-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)SN[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)SNC(CC1=CC=CC=C1)C(=O)NCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


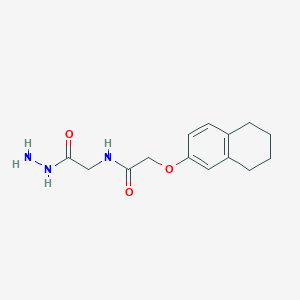

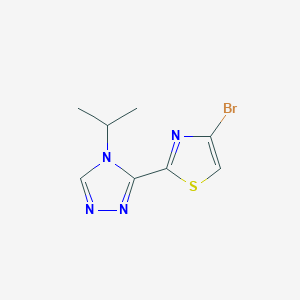

![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B13926360.png)
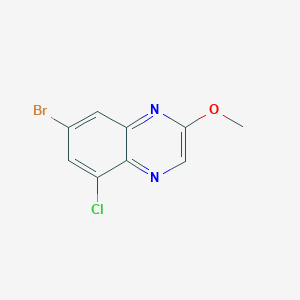


![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13926369.png)

